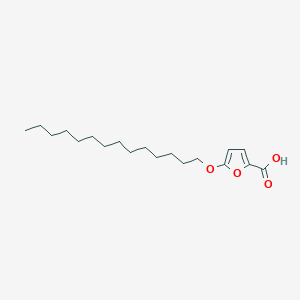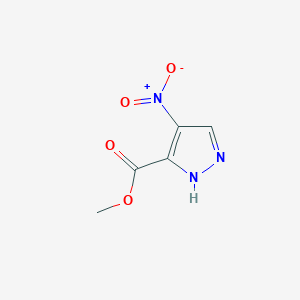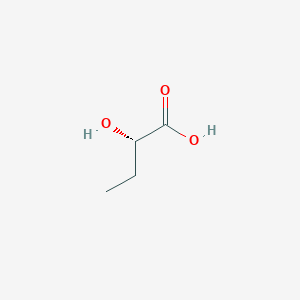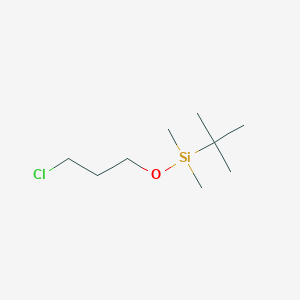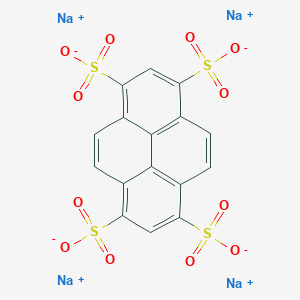
1,3,6,8-芘四磺酸,四钠盐
描述
Synthesis Analysis
The synthesis of PTSA is often achieved through sulfonation reactions. A facile synthesis method was reported, utilizing a one-step sulfonating reaction that is more convenient, effective, and eco-friendly compared to traditional methods. This process yields PTSA with pure blue fluorescence under UV light, indicating its high purity and potential for practical applications (Chen et al., 2018).
Molecular Structure Analysis
PTSA's molecular structure is characterized by its pyrene core substituted with sulfonic acid groups at positions 1, 3, 6, and 8. This structure contributes to its strong fluorescence and stability. The incorporation of PTSA molecules into certain crystals, for instance, KDP crystals, has been studied, showing that the dye molecules' incorporation affects the luminescence spectra, indicating the structural integrity and interaction of PTSA within different matrices (Pritula et al., 2013).
Chemical Reactions and Properties
PTSA's chemical properties are significantly influenced by its sulfonic acid groups, making it highly soluble in water and capable of forming stable complexes with metal ions. A study on its interaction with ferric ions demonstrated PTSA's potential as a fluorescent probe for detecting trace amounts of iron in solutions, highlighting its chemical reactivity and utility in analytical applications (Wang et al., 2021).
Physical Properties Analysis
The physical properties of PTSA, including its solubility and fluorescence, are pivotal for its applications. Its solubility in water and other polar solvents is attributed to the sulfonic acid groups, while its distinct fluorescence makes it an excellent candidate for use as a fluorescent marker in various research fields. The synthesis of PTSA for use as a hydrosoluble fluorescent ink underscores its valuable physical properties (Chen et al., 2018).
Chemical Properties Analysis
PTSA exhibits remarkable chemical stability and reactivity, suitable for applications in photocatalysis and as a component in advanced materials. Its role in photocatalytic hydrogen evolution, facilitated by its ability to transfer photoexcited electrons to platinum nanoparticles, exemplifies its chemical utility and effectiveness (Zhu et al., 2012).
科学研究应用
用于控制释放的纳米容器: 可用作 pH 和葡萄糖控制的底物释放纳米容器 (Sergeeva 等人,2018).
微胶囊制备: 该化合物用于制备在外水相中含有多糖的微胶囊 (Adachi 等人,2004).
减少总漂移: 它因能够将总漂移减少多达 99% 而著称 (Roten 等人,2014).
研究离聚物的溶液行为: 该化合物用于研究苯乙烯-甲基丙烯酸镉无规离聚物的溶液行为 (Jia 和 Douglas,2004).
手性诱导研究: 用于研究芘衍生物与手性聚倍半硅氧烷之间的相互作用 (Toyodome 等人,2013).
调节荧光信号: 该化合物可以调节对 pH、温度和光的响应的荧光信号 (Oishi 等人,2009).
四溴双酚 A 的电化学测定: 它有助于轻松测定水样中的四溴双酚 A,检测限为 9nM (Zhao 等人,2016).
探测溶胶-凝胶聚合中的耗水量: 该化合物用于荧光法跟踪溶胶-凝胶聚合早期阶段的耗水量 (Kaufman 等人,1988).
用于电化学传感器的石墨烯分散: 它参与获得稳定的石墨烯分散体,可用作可印刷电化学传感器的油墨 (Yang 等人,2013).
光解研究: 该化合物参与激光光解研究,根据反应参数产生不同的化合物 (Mori 等人,2003).
表面活性剂混合物中的自组装: 与某些表面活性剂混合时,它会形成纳米颗粒和混合胶束 (Miskolczy 等人,2018).
光催化 H2 演化: 该化合物在功能化后,可用于光催化 H2 演化 (Zhu 等人,2012).
KDP 晶体中的光学性质: 由于相关的染料分子形成,它在 KDP 晶体中显示准分子发光 (Pritula 等人,2013).
色素中的分离: 该方法允许从 D&C Green No. 8 中分离该化合物 (Richfield-Fratz,1984).
电子性质增强: 石墨烯上的该化合物的分子形成自组装层,减少电子电荷转移 (de Oliveira 和 Miwa,2015).
三价铁离子的荧光检测: 它显示出用于痕量三价铁离子荧光检测的希望 (Wang 等人,2021).
用于色素添加剂分析的高效液相色谱法: 在分离和定量色素添加剂 D&C Green No. 8 中的组分方面非常有效 (Jitian 等人,2014).
太阳能电池的阴极界面材料: 该化合物作为共轭芘磺酸盐,用作聚合物太阳能电池中的阴极界面材料 (Zhou 等人,2017).
聚合物水垢抑制剂浓度的指示剂: 在冷却塔中作为“在线”指示剂 (Kamagurov 等人,2018).
胶束中聚集的研究: 参与研究反胶束的聚集 (Hasegawa 等人,1996).
安全和危害
未来方向
The compound has been used to prepare water-soluble invisible inks for anti-counterfeiting applications due to its excellent fluorescent properties and water solubility . It has also been used in technical or engineered material use for easily accessible conjugated pyrene sulfonates as cathode interfacial materials for polymer solar cells . These applications suggest promising future directions for this compound.
属性
IUPAC Name |
tetrasodium;pyrene-1,3,6,8-tetrasulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O12S4.4Na/c17-29(18,19)11-5-13(31(23,24)25)9-3-4-10-14(32(26,27)28)6-12(30(20,21)22)8-2-1-7(11)15(9)16(8)10;;;;/h1-6H,(H,17,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28);;;;/q;4*+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBIRLJMURQVMX-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6Na4O12S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6528-53-6 (Parent) | |
| Record name | Tetrasodium 1,3,6,8-pyrenetetrasulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059572100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9041233 | |
| Record name | Tetrasodium 1,3,6,8-pyrenetetrasulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Water or Solvent Wet Solid | |
| Record name | 1,3,6,8-Pyrenetetrasulfonic acid, sodium salt (1:4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1,3,6,8-Pyrenetetrasulfonic acid, tetrasodium salt | |
CAS RN |
59572-10-0 | |
| Record name | Tetrasodium 1,3,6,8-pyrenetetrasulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059572100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,6,8-Pyrenetetrasulfonic acid, sodium salt (1:4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrasodium 1,3,6,8-pyrenetetrasulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,6,8-Pyrenetetrasulfonic acid, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.154.826 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRASODIUM 1,3,6,8-PYRENETETRASULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P062LD4V71 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



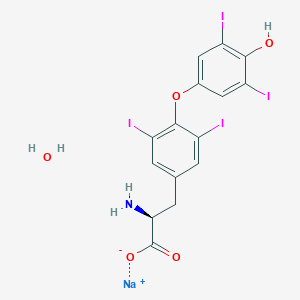


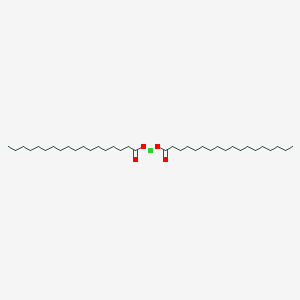


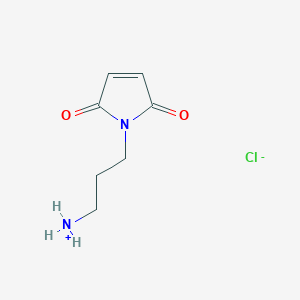

![2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B35757.png)
